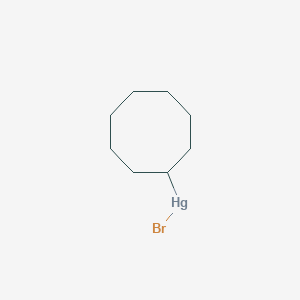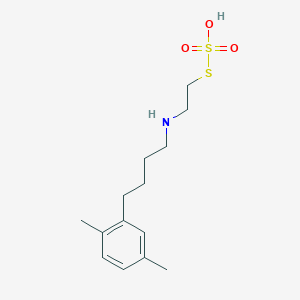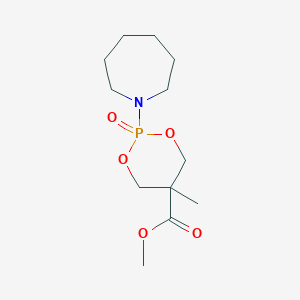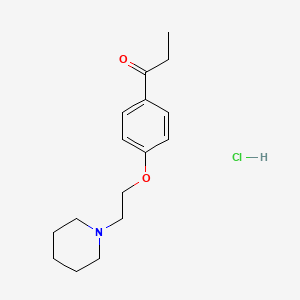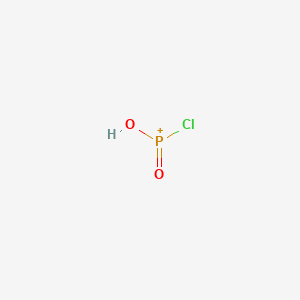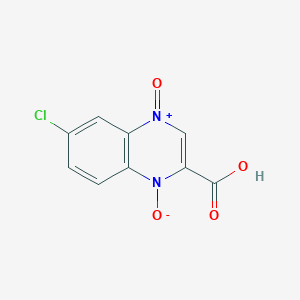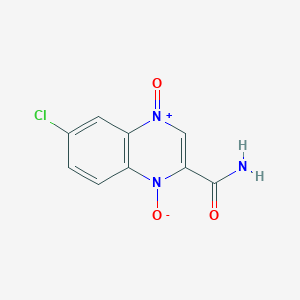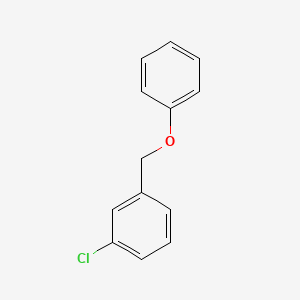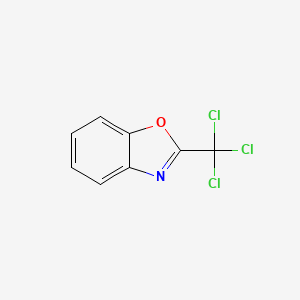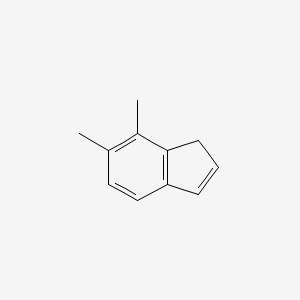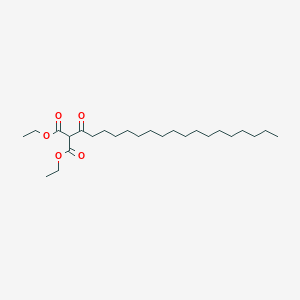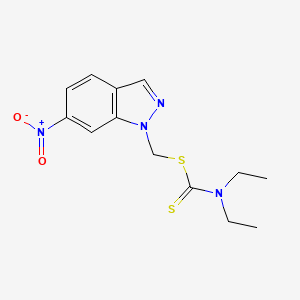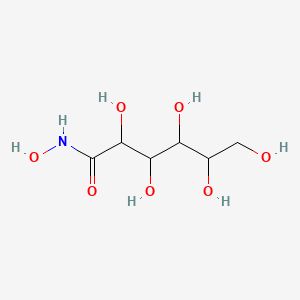
N,2,3,4,5,6-hexahydroxyhexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,2,3,4,5,6-hexahydroxyhexanamide is a compound characterized by the presence of six hydroxyl groups attached to a hexane backbone, with an amide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,2,3,4,5,6-hexahydroxyhexanamide typically involves the hydroxylation of hexanamide. One common method is the catalytic oxidation of hexanamide using strong oxidizing agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium or platinum to ensure selective hydroxylation at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of environmentally benign solvents and reagents is also a key consideration in industrial production to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
N,2,3,4,5,6-hexahydroxyhexanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be further oxidized to form carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: Hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of hexanedione derivatives.
Reduction: Formation of hexylamine derivatives.
Substitution: Formation of halogenated hexanamide derivatives.
Aplicaciones Científicas De Investigación
N,2,3,4,5,6-hexahydroxyhexanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of N,2,3,4,5,6-hexahydroxyhexanamide involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. The amide group can participate in hydrogen bonding and other interactions, affecting the compound’s overall bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
Hexahydroxyhexanoic acid: Similar structure but with a carboxylic acid group instead of an amide.
Hexahydroxyhexane: Lacks the amide group, making it less reactive in certain chemical reactions.
Hexahydroxyhexylamine: Contains an amine group instead of an amide, leading to different chemical properties.
Uniqueness
N,2,3,4,5,6-hexahydroxyhexanamide is unique due to the presence of both multiple hydroxyl groups and an amide group. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
Propiedades
Número CAS |
24758-69-8 |
|---|---|
Fórmula molecular |
C6H13NO7 |
Peso molecular |
211.17 g/mol |
Nombre IUPAC |
N,2,3,4,5,6-hexahydroxyhexanamide |
InChI |
InChI=1S/C6H13NO7/c8-1-2(9)3(10)4(11)5(12)6(13)7-14/h2-5,8-12,14H,1H2,(H,7,13) |
Clave InChI |
RMRPUORFNOLLGJ-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(C(C(C(=O)NO)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


